

A Technical Guide to the Physical Properties of Fmoc-Ser(OAII)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N- α -(9-Fluorenylmethoxycarbonyl)-O-allyl-L-serine, commonly referred to as Fmoc-Ser(OAll)-OH. This amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of serine residues with a selectively removable allyl protecting group on the side-chain hydroxyl function. The allyl group's orthogonality to the acid-labile side-chain protecting groups and the base-labile Fmoc group makes it an invaluable tool in the synthesis of complex peptides, cyclic peptides, and post-translationally modified peptide analogues.

Core Physical and Chemical Data

The following tables summarize the key quantitative data for Fmoc-Ser(OAII)-OH, compiled from various sources.



Identifier	Value	Reference
Chemical Name	(2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(allyloxy)propanoic acid	[1]
Synonyms	Fmoc-L-Ser(O-allyl)-OH, N- Fmoc-O-allyl-L-serine	[1][2]
CAS Number	704910-17-8	[1][2]
Molecular Formula	C21H21NO5	[1][2]

Property	Value	Reference
Molecular Weight	367.4 g/mol	[1]
Appearance	White powder or solid	[2]
Purity (HPLC)	≥ 98%	[2]
Optical Rotation	[α] ²⁰ D = -14.8 ± 2° (c=1 in MeOH)	[2]
Density	1.3 ± 0.1 g/cm ³	
Boiling Point	590.2 ± 50.0 °C at 760 mmHg	
Storage Temperature	≤ -20 °C	[2]

Note on Melting Point and Solubility:

A specific, experimentally determined melting point for Fmoc-Ser(OAII)-OH is not readily available in the reviewed literature. For the related compound, Fmoc-Ser-OH, melting points are reported in the range of 80-90 °C and 104-106 °C. It is anticipated that Fmoc-Ser(OAII)-OH would have a distinct melting point within a similar range.

Detailed solubility data in a range of organic solvents is also not extensively published. However, based on the general solubility of Fmoc-amino acids, Fmoc-Ser(OAII)-OH is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis, such as



dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). To enhance solubility, gentle heating to 37°C and sonication may be employed.[3][4]

Experimental Protocols

While specific experimental protocols for the determination of all physical properties of Fmoc-Ser(OAII)-OH are not detailed in the available literature, standard laboratory procedures would be employed. The following are generalized protocols for key characterization and application methods.

Determination of Optical Rotation

- Preparation of the Solution: Accurately weigh approximately 100 mg of Fmoc-Ser(OAll)-OH
 and dissolve it in a 10 mL volumetric flask with methanol to achieve a concentration of 1
 g/100 mL (c=1).
- Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm) as the light source.
- Measurement: Rinse the polarimeter cell with a small amount of the prepared solution before filling it. Ensure no air bubbles are present in the light path.
- Data Acquisition: Record the observed rotation at a constant temperature, typically 20°C.
- Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (I × c), where α is the observed rotation, I is the path length of the cell in decimeters, and c is the concentration in g/mL.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(OAll)-OH is a key reagent in Fmoc-based SPPS. The allyl protecting group on the serine side chain allows for orthogonal deprotection, enabling site-specific modifications.

Resin Preparation: Start with a suitable solid support (e.g., Wang resin, Rink amide resin)
and swell it in an appropriate solvent like DMF.

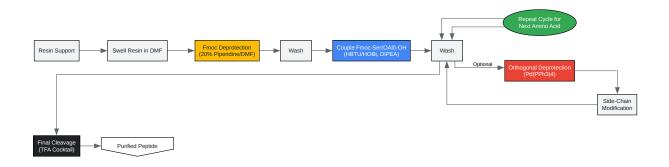


- Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF.
- Amino Acid Coupling: Activate the carboxylic acid of Fmoc-Ser(OAll)-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA. Add the activated amino acid to the resin to form the peptide bond.
- Washing: After coupling, wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.
- Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Allyl Deprotection (if required): The allyl group can be selectively removed on-resin using a palladium catalyst, typically Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane. This exposes the serine hydroxyl group for further modification.
- Final Cleavage and Deprotection: Once the peptide chain is fully assembled, treat the resin with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

Visualizations

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ser(OAII)-OH

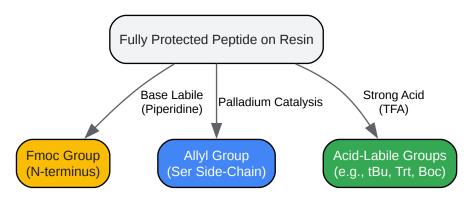




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Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Orthogonal Protection Strategy



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Caption: Orthogonal protection scheme in modern peptide chemistry.

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